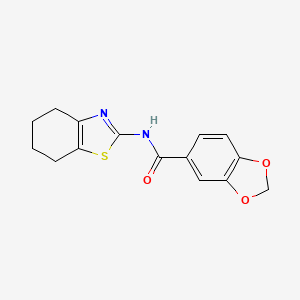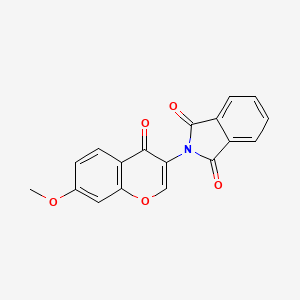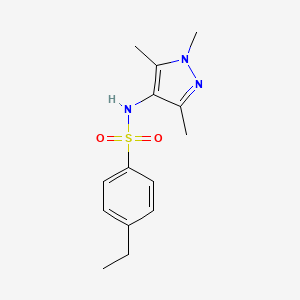
4-(2,5-dimethyl-3-furoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethyl-3-furoyl)morpholine, also known as DMF, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a morpholine ring and a furan ring. DMF has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields.
Wirkmechanismus
4-(2,5-dimethyl-3-furoyl)morpholine exerts its effects through various mechanisms, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of histone deacetylases (HDACs). Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory pathways, while HDACs are enzymes that regulate gene expression through the modification of histones.
Biochemical and Physiological Effects
4-(2,5-dimethyl-3-furoyl)morpholine has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. These effects make 4-(2,5-dimethyl-3-furoyl)morpholine a potential therapeutic agent for a variety of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,5-dimethyl-3-furoyl)morpholine has several advantages for use in lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to modulate immune cell function, and its potential as a therapeutic agent for various diseases. However, 4-(2,5-dimethyl-3-furoyl)morpholine also has some limitations, including its complex synthesis method, its potential toxicity at high concentrations, and the need for specialized equipment and knowledge in organic chemistry for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-dimethyl-3-furoyl)morpholine, including the development of more efficient synthesis methods, the identification of new targets for its therapeutic potential, and the investigation of its effects on other disease models. Additionally, the potential use of 4-(2,5-dimethyl-3-furoyl)morpholine in combination with other therapeutic agents should be explored, as it may enhance their efficacy and reduce potential side effects.
Synthesemethoden
4-(2,5-dimethyl-3-furoyl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with furfural, followed by a series of chemical reactions to produce the final product. The synthesis of 4-(2,5-dimethyl-3-furoyl)morpholine is a complex process that requires specialized equipment and knowledge in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethyl-3-furoyl)morpholine has been used in a variety of scientific research applications, including drug discovery, protein structure determination, and enzyme inhibition studies. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-7-10(9(2)15-8)11(13)12-3-5-14-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYUUEHXDTZTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-Dimethyl-3-furoyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)

![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)

![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)
![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)

![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)